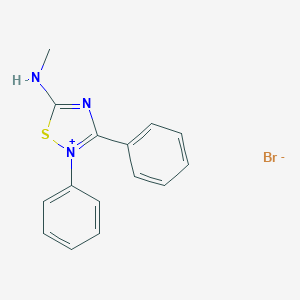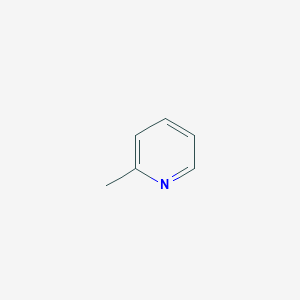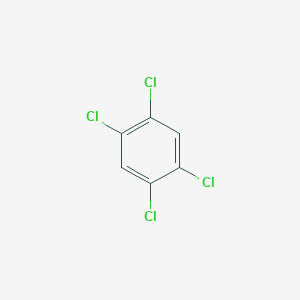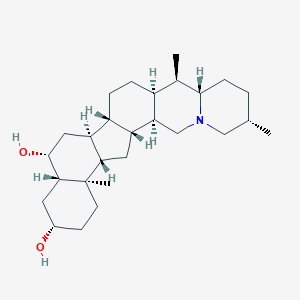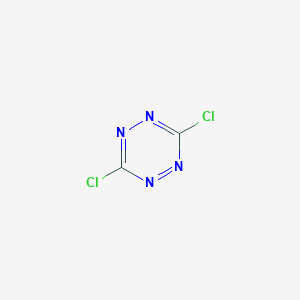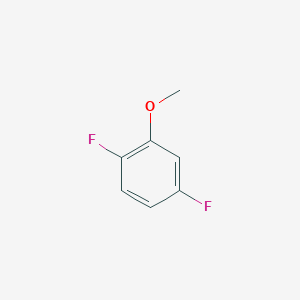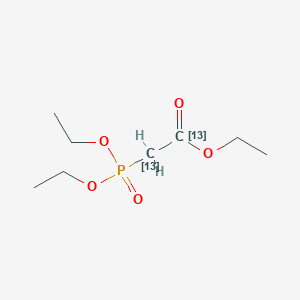
Cobalt(II) carbonate hydrate
Descripción general
Descripción
Cobalt(II) carbonate hydrate is a compound with the formula CoCO3·xH2O . It is a reddish paramagnetic solid that serves as an intermediate in the hydrometallurgical purification of cobalt from its ores . It is also an inorganic pigment and a precursor to catalysts .
Synthesis Analysis
Cobalt(II) carbonate hydrate is prepared by combining solutions of cobaltous sulfate and sodium bicarbonate . The reaction is as follows: CoSO4 + 2 NaHCO3 → CoCO3 + Na2SO4 + H2O + CO2 . This reaction is used in the precipitation of cobalt from an extract of its roasted ores .Molecular Structure Analysis
The molecular weight of Cobalt(II) carbonate hydrate is 118.94 (anhydrous basis) . The structure of CoCO3 adopts a structure like calcite, consisting of cobalt in an octahedral coordination geometry .Chemical Reactions Analysis
Like most transition metal carbonates, cobalt carbonate is insoluble in water, but is readily attacked by mineral acids . The reaction with hydrochloric acid is as follows: CoCO3 + 2 HCl + 5 H2O → [Co(H2O)6]Cl2 + CO2 . It is used to prepare many coordination complexes .Physical And Chemical Properties Analysis
Cobalt(II) carbonate hydrate is a red-violet crystal that is insoluble in water but decomposes in hot water . It is soluble in dilute acids and ammonia . The density of the compound is 4.13 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Transition Metal Dipicolinates
Cobalt(II) carbonate hydrate can be used as a reagent to synthesize transition metal dipicolinates by reacting with dipicolinic acid and 4,4′-bipyridine .
Precursor for Catalysts
It can also be used as a precursor to prepare Co3O4/MgO and Co3O4/Al2O3 catalysts by using MgO or Al2O3 . These catalysts can be used for the hydrogenation of cinnamaldehyde to cinnamyl alcohol .
Electrode Materials for High-Performance Supercapacitors
Bimetallic (nickel–cobalt) carbonate hydroxide hydrate with varying concentrations of Co and Ni have shown great potential as electrode materials for high-performance supercapacitors .
Study of Crystal Structure and Electronic Properties
The crystal structure and electronic properties of nickel–cobalt carbonate hydroxide hydrate nanostructures are being studied for their potential applications .
Intermediate in Hydrometallurgical Purification of Cobalt
Cobalt(II) carbonate is an intermediate in the hydrometallurgical purification of cobalt from its ores .
Inorganic Pigment
Safety And Hazards
Direcciones Futuras
Cobalt(II) carbonate hydrate can be used as a precursor to prepare Co3O4/MgO and Co3O4/Al2O3 catalysts by using MgO or Al2O3, which can be used for the hydrogenation of cinnamaldehyde to cinnamyl alcohol . It also has potential applications in the development of efficient and low-cost replacements for noble metals as electrocatalysts for the oxygen evolution reaction .
Propiedades
IUPAC Name |
cobalt(2+);carbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAIPADPFFTYLP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2CoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929810 | |
| Record name | Cobalt(2+) carbonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(II) carbonate hydrate | |
CAS RN |
137506-60-6 | |
| Record name | Cobalt(2+) carbonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of the compound formed when Cobalt(II) carbonate hydrate reacts with propionic acid?
A1: When Cobalt(II) carbonate hydrate reacts with propionic acid, it forms a polymeric compound named catena-Poly[[cobalt(II)-μ-aqua-μ-propanoato-κ2 O:O′-μ-propanoato-κ2 O:O] monohydrate]. [] This compound has infinite linear chains with a repeating unit of [Co(C2H5COO)4/2(H2O)2/2]. [] The cobalt(II) ions are bridged by both propionate groups and water molecules, leading to a Co⋯Co distance of 3.2587 Å within the chains. [] These chains are further connected through a network of hydrogen bonds involving solvent water molecules. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








